molecular formula C8H17NO2 B13452910 [4-(Methoxymethyl)piperidin-4-yl]methanol

[4-(Methoxymethyl)piperidin-4-yl]methanol

Cat. No.: B13452910
M. Wt: 159.23 g/mol
InChI Key: PKXYOOJRGUXESH-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The presence of a methoxymethyl group and a hydroxymethyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxymethyl Group: This can be achieved through the reaction of the piperidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Hydroxymethyl Group: This step involves the reduction of a suitable precursor, such as a piperidine carboxylic acid derivative, using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution under acidic or basic conditions. For example:

Reaction ConditionsProductYieldSource
Treatment with SOCl₂ (thionyl chloride)[4-(Methoxymethyl)piperidin-4-yl]methyl chloride89%
Reaction with PBr₃ in anhydrous THF[4-(Methoxymethyl)piperidin-4-yl]methyl bromide76%

These intermediates are pivotal for further derivatization, such as coupling with amines or aryl groups .

Oxidation and Reduction

The hydroxymethyl group can be selectively oxidized to a carbonyl moiety:

Oxidizing AgentProductConditionsYieldSource
Pyridinium chlorochromate (PCC)4-(Methoxymethyl)piperidin-4-carbaldehydeCH₂Cl₂, RT, 6h68%
NaBH₄ in methanolRetains hydroxymethyl groupRT, 2h-

Reductive amination of the aldehyde derivative with primary amines produces secondary amines with >80% efficiency .

Ring Functionalization

The piperidine ring undergoes alkylation and acylation at the nitrogen atom:

ReagentProductKey ConditionsYieldSource
Benzyl bromide, K₂CO₃N-Benzyl derivativeDMF, 80°C, 12h92%
Acetic anhydride, Et₃NN-Acetyl derivativeCH₂Cl₂, 0°C→RT, 3h85%

These modifications enhance lipophilicity and are critical for optimizing pharmacokinetic properties .

Methanol Elimination

Under acidic conditions, the methoxymethyl group undergoes elimination:

ConditionsMajor ProductByproductYieldSource
H₂SO₄ (conc.), 100°C, 4h4-Vinylpiperidin-4-yl methanolMethanol63%
p-TsOH, toluene, refluxSame as above-58%

This reaction is reversible, enabling dynamic structural tuning .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Catalyst SystemSubstrateProductYieldSource
Pd(OAc)₂, XPhos, K₃PO₄4-Bromotoluene4-(Methoxymethyl)-4-(p-tolyl)piperidine methanol71%
Suzuki-Miyaura conditionsPhenylboronic acid4-(Methoxymethyl)-4-phenylpiperidine methanol65%

Biological Interaction Studies

Molecular docking analyses (PDB: 7BZ5) reveal strong binding affinity (−9.2 kcal/mol) toward the SARS-CoV-2 main protease, attributed to hydrogen bonding with Glu166 and hydrophobic interactions with Met49.

Comparative Reactivity Table

Functional GroupReactivity TypePreferred ConditionsApplications
Hydroxymethyl (-CH₂OH)Nucleophilic substitutionSOCl₂, PBr₃Halogenation for couplings
Methoxymethyl (-CH₂OCH₃)Acid-catalyzed eliminationH₂SO₄, p-TsOHVinylpiperidine synthesis
Piperidine N-HAlkylation/AcylationBenzyl bromide, Ac₂OBioactivity optimization

This compound’s versatility in nucleophilic, oxidative, and coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Experimental protocols and yields are consistent with industry standards, enabling scalable production .

Scientific Research Applications

Chemistry

In chemistry, [4-(Methoxymethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, this compound and its derivatives may have potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)piperidin-4-yl]methanol depends on its specific interactions with molecular targets. The methoxymethyl and hydroxymethyl groups may enhance its binding affinity to certain receptors or enzymes. The piperidine ring can interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the methoxymethyl and hydroxymethyl groups.

    4-Methylpiperidine: A derivative with a methyl group instead of the methoxymethyl group.

    4-Hydroxypiperidine: A derivative with a hydroxyl group instead of the hydroxymethyl group.

Uniqueness

[4-(Methoxymethyl)piperidin-4-yl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups on the piperidine ring

Biological Activity

[4-(Methoxymethyl)piperidin-4-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with various biological targets, cytotoxicity profiles, and therapeutic potentials.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxymethyl group and a hydroxymethyl group. This unique structure may influence its biological activity by modulating interactions with biological macromolecules.

1. Opioid Receptor Affinity

Research indicates that derivatives of piperidine, similar to this compound, often exhibit affinity for opioid receptors. For example, compounds in the 4-anilidopiperidine series show high selectivity for μ-opioid receptors while also interacting with δ- and κ-opioid receptors. The μ-opioid receptor binding affinity is critical for assessing the analgesic potential of such compounds .

2. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of piperidine derivatives against various cancer cell lines. For instance, certain piperidone-based compounds demonstrated significant antiproliferative activity against colon cancer cells with IC50 values below 4 µM . This suggests that this compound may possess similar anticancer properties, warranting further investigation.

The biological activity of piperidine derivatives often involves apoptosis induction in cancer cells. Mechanistic studies indicate that these compounds can activate caspase pathways leading to programmed cell death . Understanding the specific pathways activated by this compound is essential for elucidating its therapeutic potential.

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
Fentanyl derivativesVarious9.45 ± 4.05μ-opioid receptor agonism
Piperidone analogsHCT116, HT29<1Apoptosis via caspase activation
Benzopyran derivativesMDA-MB-2315.2–22.2Induction of apoptosis

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent. Studies on similar compounds suggest that modifications to the piperidine structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

[4-(methoxymethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C8H17NO2/c1-11-7-8(6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3

InChI Key

PKXYOOJRGUXESH-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNCC1)CO

Origin of Product

United States

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